molecular formula C10H11FO2 B13077400 2-(2,5-Dimethylphenyl)-2-fluoroacetic acid

2-(2,5-Dimethylphenyl)-2-fluoroacetic acid

Cat. No.: B13077400
M. Wt: 182.19 g/mol
InChI Key: NHGZJTNGAXIFGU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a fluorine atom and a dimethylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-fluoroacetic acid typically involves the reaction of 2,5-dimethylphenylacetic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)acetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoroacetic acid: Contains a fluorine atom but lacks the dimethylphenyl group, leading to distinct reactivity and applications.

    2-(2,5-Dimethylphenyl)-2-chloroacetic acid: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.

Uniqueness

2-(2,5-Dimethylphenyl)-2-fluoroacetic acid is unique due to the presence of both the dimethylphenyl group and the fluorine atom. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,1-2H3,(H,12,13)

InChI Key

NHGZJTNGAXIFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)F

Origin of Product

United States

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